

[Ala17]-MCH solubility issues in aqueous buffers

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Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B15607512

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Technical Support Center: [Ala17]-MCH

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala17]-Melanin-Concentrating Hormone (**[Ala17]-MCH**). The information provided addresses common solubility issues encountered when preparing aqueous buffer solutions of this peptide.

Troubleshooting Guide

This guide is designed to help you resolve common issues related to the solubility of **[Ala17]-MCH**.

Q1: My **[Ala17]-MCH** powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: Direct dissolution of **[Ala17]-MCH** in neutral aqueous buffers can be challenging due to its hydrophobic residues and complex structure. Here is a step-by-step approach to achieve solubilization:

- **Start with an Organic Solvent:** The recommended initial step is to dissolve the **[Ala17]-MCH** in a small amount of a sterile, high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many experimental systems.
- **Gentle Agitation:** After adding the solvent, gently vortex or sonicate the solution to aid dissolution. Avoid vigorous shaking, which can cause the peptide to aggregate or degrade.

- **Aqueous Dilution:** Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the concentrated stock solution. It is crucial to add the buffer to the peptide solution and not the other way around.
- **Observe for Precipitation:** If the solution becomes cloudy or precipitation occurs upon adding the aqueous buffer, you have likely exceeded the peptide's solubility limit in that final solvent composition.

Q2: I've dissolved **[Ala17]-MCH** in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides. Here are several strategies to overcome this:

- **Adjust the pH of the Aqueous Buffer:** The net charge of a peptide influences its solubility. The amino acid sequence of **[Ala17]-MCH** is Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val. At neutral pH, this peptide has a net positive charge. To enhance solubility, you can try lowering the pH of your aqueous buffer (e.g., to pH 4-6 with a small amount of acetic acid or a citrate buffer) to increase the overall positive charge of the peptide, which can improve its interaction with water.
- **Use Co-solvents:** For challenging applications requiring higher concentrations in a more aqueous environment, consider using co-solvents in your final formulation. Protocols have been developed using agents like PEG300, Tween-80, or SBE- β -CD to maintain solubility.
- **Work at a Lower Concentration:** If your experimental design allows, working at a lower final concentration of **[Ala17]-MCH** will reduce the likelihood of precipitation.

Q3: My **[Ala17]-MCH** solution appears cloudy or contains visible particles. What does this indicate and what should I do?

A3: A cloudy solution or the presence of visible particles is a clear indication of peptide aggregation or incomplete dissolution. Do not use a solution in this state for your experiments, as it can lead to inaccurate concentration measurements and potentially confounding biological effects.

- **Sonication:** Brief sonication in a water bath can sometimes help to break up aggregates and improve solubility.
- **Re-dissolution:** If sonication is ineffective, you may need to lyophilize the peptide and attempt to redissolve it using a different solvent system or pH as described in the previous answers.
- **Filtration:** For solutions with a small amount of particulate matter, filtering through a 0.22 μm syringe filter can remove aggregates. However, be aware that this may also reduce the final concentration of your peptide if a significant portion is aggregated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of **[Ala17]-MCH**?

A1: For creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. **[Ala17]-MCH** has been shown to be soluble in DMSO at concentrations up to 25 mg/mL.^[1]

Q2: Can I dissolve **[Ala17]-MCH** directly in water?

A2: While some suppliers indicate solubility in water up to 2 mg/mL, achieving this may be difficult and depend on the specific batch and handling of the peptide. It is generally recommended to first use a small amount of an organic solvent like DMSO to ensure complete dissolution before dilution with water or an aqueous buffer.

Q3: How should I store my **[Ala17]-MCH** stock solution?

A3: Lyophilized **[Ala17]-MCH** should be stored at -20°C or -80°C . Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

Q4: What is the amino acid sequence of **[Ala17]-MCH**?

A4: The amino acid sequence for **[Ala17]-MCH** is Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val, with a disulfide bridge connecting the two cysteine residues at positions 7 and 16.

Q5: What is the isoelectric point (pI) of **[Ala17]-MCH**?

A5: Based on its amino acid sequence, the estimated isoelectric point (pI) of **[Ala17]-MCH** is in the basic range. This means the peptide will have a net positive charge at neutral or acidic pH.

Quantitative Solubility Data

Solvent/Vehicle System	Concentration	Observations
DMSO	25 mg/mL (11.00 mM)	Ultrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (1.10 mM)	Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (1.10 mM)	Clear solution.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (1.10 mM)	Clear solution.
Water	up to 2 mg/mL	May be challenging to achieve; initial use of an organic solvent is recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration **[Ala17]-MCH** Stock Solution in DMSO

Materials:

- Lyophilized **[Ala17]-MCH**
- High-purity, anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Allow the vial of lyophilized **[Ala17]-MCH** to equilibrate to room temperature before opening to prevent condensation.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of peptide, add approximately 44 μ L of DMSO).
- Gently vortex the solution until the peptide is completely dissolved. A brief sonication (10-15 seconds) in a water bath can be used to aid dissolution if necessary.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: General Protocol for Solubility Testing of **[Ala17]-MCH** in an Aqueous Buffer

Materials:

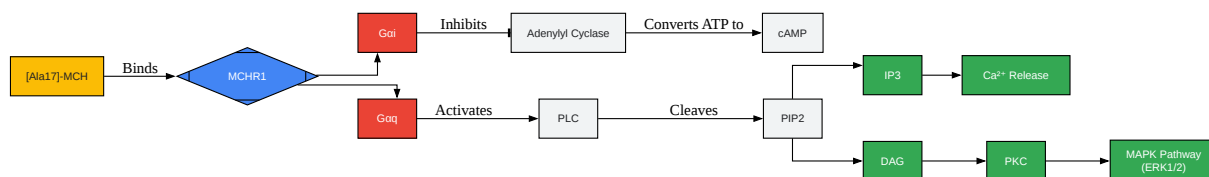
- **[Ala17]-MCH** stock solution in DMSO
- Aqueous buffer of interest (e.g., PBS, Tris-HCl)
- Sterile microcentrifuge tubes
- Pipettors and sterile tips

Procedure:

- Prepare a small volume of your aqueous buffer.
- In a sterile microcentrifuge tube, add a small volume of the aqueous buffer.
- While gently vortexing the buffer, slowly add a small amount of the **[Ala17]-MCH** DMSO stock solution to achieve the desired final concentration.
- Continue to vortex for a few seconds after the addition.

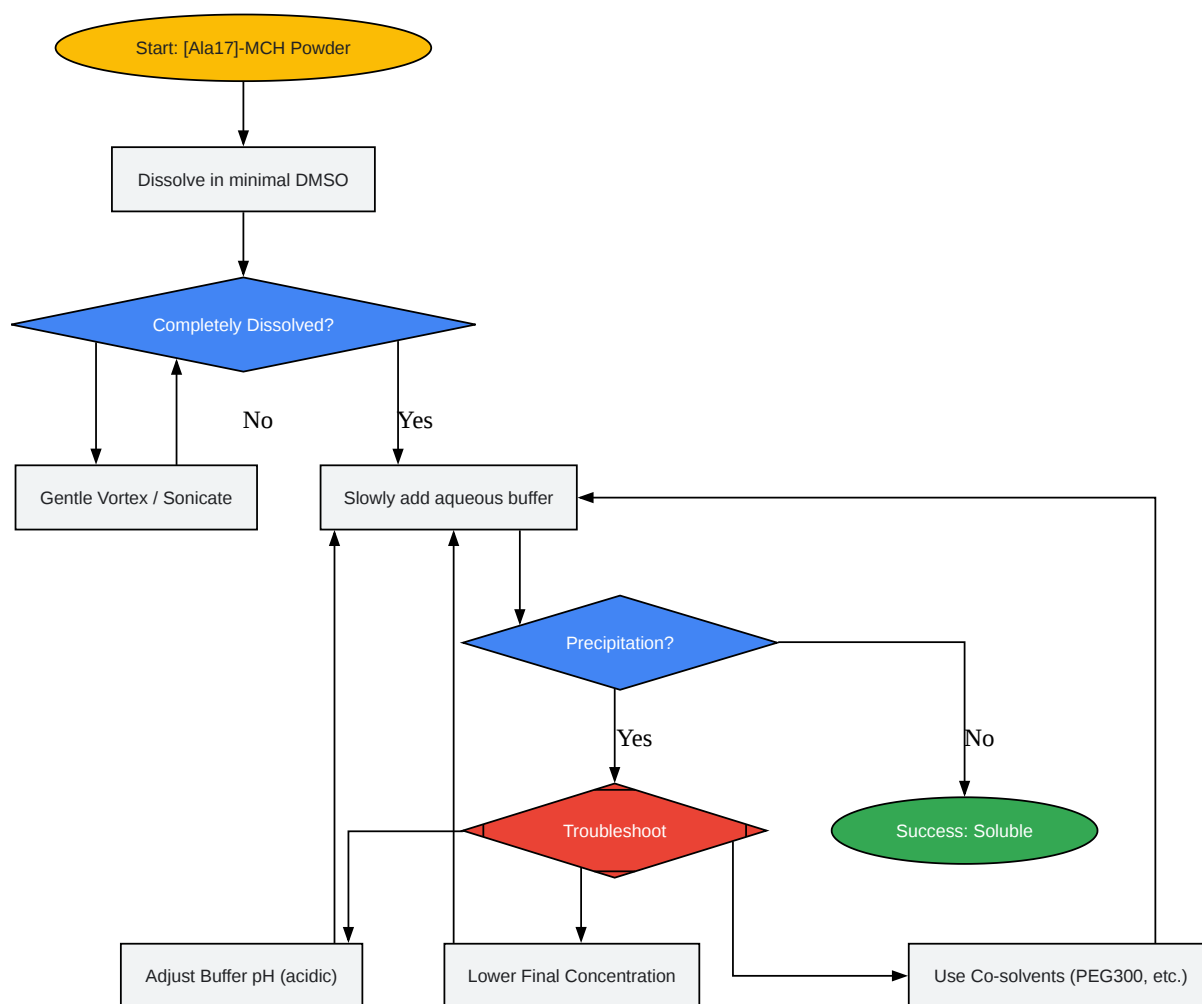
- Visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing and after a short incubation period (e.g., 10-15 minutes) at room temperature.
- If the solution remains clear, the peptide is soluble at that concentration in your chosen buffer system. If it becomes cloudy or forms a precipitate, the peptide is not soluble under these conditions.

Visualizations



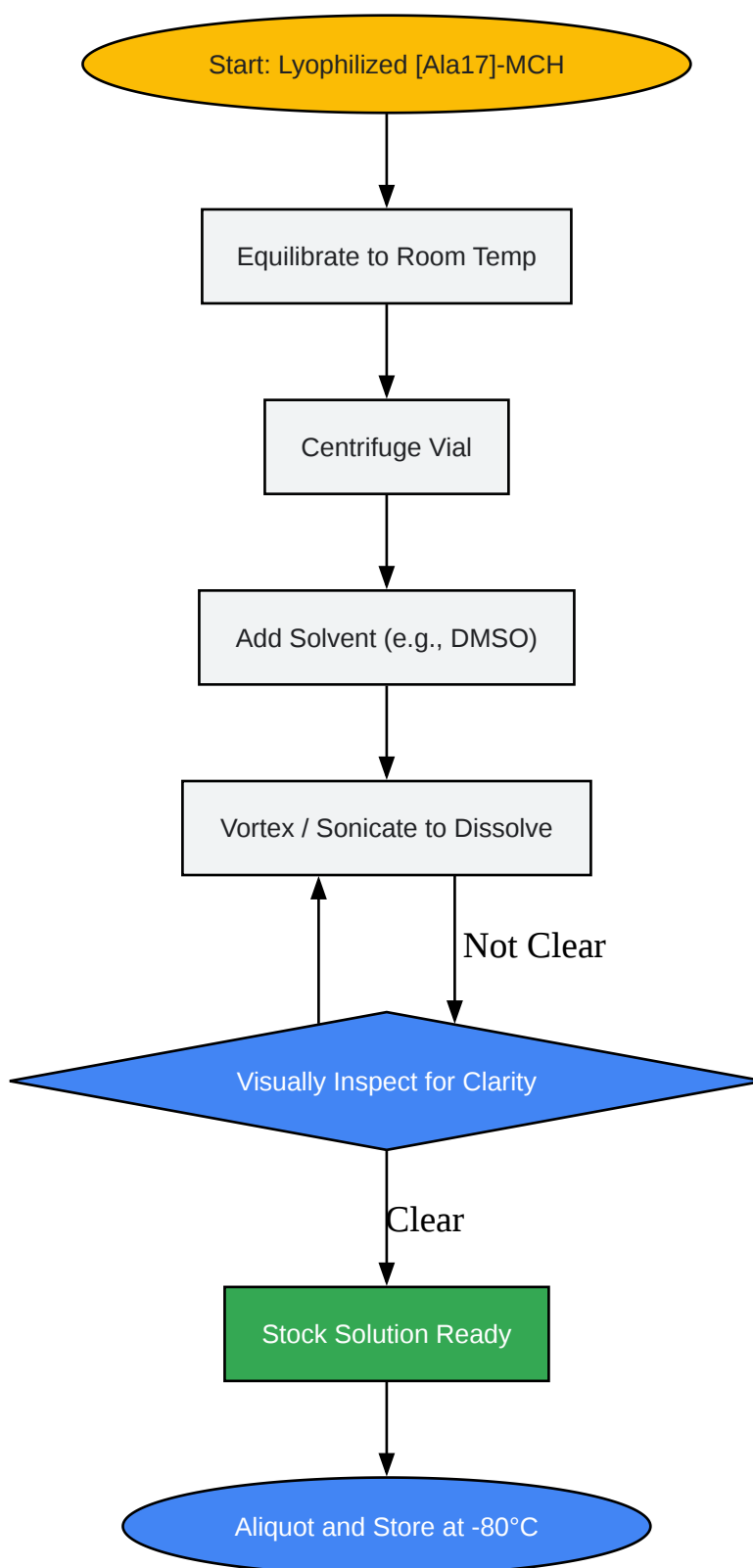
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Caption: MCHR1 Signaling Pathway.



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Caption: Solubility Troubleshooting Workflow.



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Caption: Experimental Workflow for Stock Solution.

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References

- 1. [Ala17]-MCH | TargetMol [targetmol.com]
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